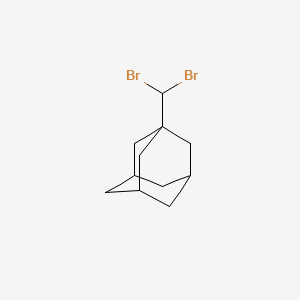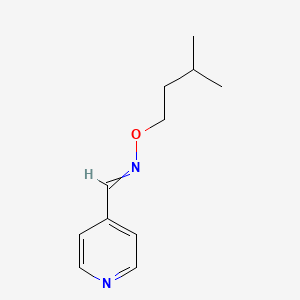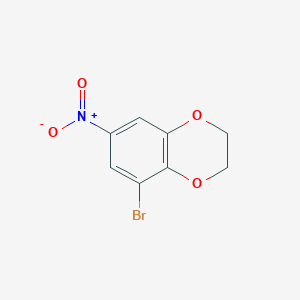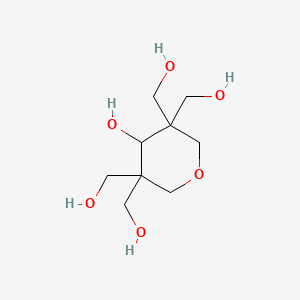
4-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-5-ethyl-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl groups can be done via nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the thiazole derivative with the amine component under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chlorophenyl groups.
Reduction: Reduction reactions can occur, potentially affecting the thiazole ring or the amine group.
Substitution: The chlorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: They can act as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: Thiazole derivatives can be used as pesticides or herbicides.
Chemical Manufacturing: They are used as intermediates in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
類似化合物との比較
Similar Compounds
- N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE
- N-(4-(4-CHLOROPHENYL)-5-ETHYL-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE
Uniqueness
N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR is unique due to its specific substitution pattern on the thiazole ring and the presence of multiple chlorophenyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C17H14BrCl3N2S |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-5-ethyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C17H13Cl3N2S.BrH/c1-2-14-15(10-6-8-11(18)9-7-10)21-17(23-14)22-16-12(19)4-3-5-13(16)20;/h3-9H,2H2,1H3,(H,21,22);1H |
InChIキー |
FWAKLOKVVGPIAK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(S1)NC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


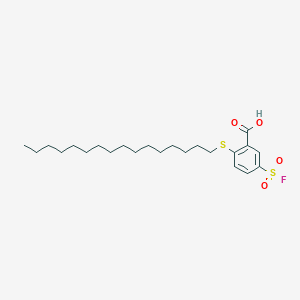
![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)
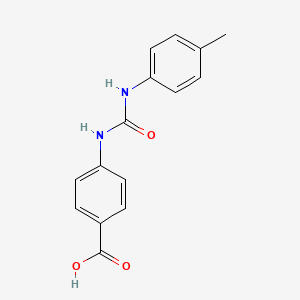


![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)
